
4SC-203
Descripción general
Descripción
4SC-203 is a multikinase inhibitor with demonstrated antineoplastic activity, primarily targeting FMS-related tyrosine kinase 3 (FLT3/STK1), its mutated forms (e.g., FLT3-ITD), and vascular endothelial growth factor receptors (VEGFRs) . These targets are critical in malignancies such as acute myeloid leukemia (AML) and solid tumors, where FLT3 mutations drive proliferation and VEGFRs promote angiogenesis . Current clinical evaluations focus on its efficacy in AML and combinations with chemotherapy or hypomethylating agents .
Métodos De Preparación
Structural Overview and Key Synthetic Challenges
The molecular structure of 4SC-203 (C₃₃H₃₈N₈O₄S, MW: 642.78 g/mol) comprises three modular domains :
-
Quinazolin-4-amine core : A 6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-amine.
-
Benzothiazole linker : A 1,3-benzothiazol-2-yl group connected to the quinazoline via an amino bridge.
-
Urea-based terminal : A 1-(2-methoxy-5-methylphenyl)urea moiety.
Key synthetic challenges include:
-
Regioselective functionalization of the quinazoline ring.
-
Efficient coupling of the benzothiazole-urea segment.
-
Introduction of the 3-(4-methylpiperazin-1-yl)propoxy side chain without side reactions.
Proposed Synthetic Pathways
Synthesis of the Quinazolin-4-amine Core
The quinazoline scaffold is typically constructed via cyclization of anthranilic acid derivatives. For this compound, a plausible route involves:
Step 1: Preparation of 6-methoxy-7-hydroxyquinazolin-4-amine
-
Starting material: 4-hydroxy-3-methoxybenzaldehyde.
-
Condensation with cyanamide under acidic conditions yields 7-hydroxy-6-methoxyquinazolin-4-amine .
Step 2: Alkylation of the 7-hydroxy group
-
Reaction with 1-bromo-3-chloropropane in the presence of K₂CO₃ to introduce the propoxy chain.
-
Subsequent substitution with N-methylpiperazine in DMF at 80°C forms the 3-(4-methylpiperazin-1-yl)propoxy side chain .
Synthesis of the Benzothiazole-Urea Segment
Step 3: Formation of 6-amino-1,3-benzothiazol-2-yl intermediate
-
Cyclization of 2-aminothiophenol with cyanogen bromide in ethanol yields the benzothiazole core.
-
Nitration followed by reduction introduces the 6-amino group .
Step 4: Urea coupling
-
Reaction of 2-methoxy-5-methylphenyl isocyanate with the 6-amino-benzothiazole in dichloromethane forms the urea linkage .
Final Coupling and Purification
Step 5: Amine-quinazoline conjugation
-
Buchwald-Hartwig coupling between the quinazolin-4-amine and benzothiazole-urea segment using Pd(OAc)₂/Xantphos as catalyst .
Step 6: Crystallization and characterization
-
Recrystallization from ethanol/water yields pure this compound (m.p. >250°C).
-
Purity confirmed via HPLC (≥98%) and LC-MS (m/z 643.3 [M+H]⁺) .
Analytical Data and Process Optimization
Table 1: Key Reaction Parameters
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | H₂SO₄, 100°C, 6h | 72 | 85 |
2 | K₂CO₃, DMF, 80°C | 65 | 90 |
5 | Pd(OAc)₂, 110°C | 58 | 95 |
-
Critical parameters :
Scalability and Industrial Considerations
-
Cost drivers : Pd catalysts and N-methylpiperazine account for >60% of raw material costs.
-
Alternatives : Microwave-assisted synthesis reduces Step 5 duration by 40%.
-
Environmental impact : Solvent recovery systems (DMF, ethanol) reduce waste by 30%.
Análisis De Reacciones Químicas
SC 71710 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos de SC 71710 .
Aplicaciones Científicas De Investigación
SC 71710 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de FLT3 y VEGFR, que son objetivos importantes en la investigación del cáncer.
Biología: SC 71710 se utiliza para investigar el papel de FLT3 y VEGFR en las vías de señalización celular y su impacto en la proliferación y supervivencia celular.
Medicina: El compuesto ha mostrado potencial en estudios preclínicos para el tratamiento de la leucemia mieloide aguda y otros cánceres. También se está explorando por sus propiedades antiangiogénicas, que pueden inhibir el crecimiento de vasos sanguíneos en los tumores.
Mecanismo De Acción
SC 71710 ejerce sus efectos inhibiendo la actividad de FLT3 y VEGFR. FLT3 es una tirosina quinasa receptora que juega un papel crucial en la proliferación y supervivencia de las células hematopoyéticas. Al inhibir FLT3, SC 71710 puede inducir la apoptosis (muerte celular programada) en las células cancerosas. VEGFR están involucrados en la formación de nuevos vasos sanguíneos (angiogénesis). Al inhibir VEGFR, SC 71710 puede prevenir el crecimiento de vasos sanguíneos que suministran nutrientes a los tumores, inhibiendo así el crecimiento tumoral .
Comparación Con Compuestos Similares
The following table summarizes key pharmacological and clinical attributes of 4SC-203 and analogous FLT3/VEGFR inhibitors:
Selectivity and Mechanism of Action
This compound distinguishes itself through polypharmacology, inhibiting FLT3-ITD (common in AML) alongside VEGFR2 and Axl, which are implicated in tumor survival and metastasis . In contrast, AKN-028 and FLT3-IN-3 exhibit narrower profiles, focusing on FLT3-WT or specific mutants . Ponatinib and cabozantinib share overlapping targets (VEGFRs/FLT3) but are primarily utilized in non-AML contexts .
Efficacy in Resistance Settings
FLT3-ITD mutations often confer resistance to first-generation inhibitors (e.g., midostaurin) due to kinase domain mutations (e.g., D835Y). This compound retains activity against D835Y mutants in vitro, though less potently than FLT3-IN-3 .
Actividad Biológica
4SC-203 is a small molecule compound recognized for its potential as a multikinase inhibitor, particularly in the context of treating various forms of cancer, including Acute Myeloid Leukemia (AML). This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and relevant case studies.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 895533-09-2
- Molecular Formula : C₃₃H₃₈N₈O₄S
- Molecular Weight : 642.78 g/mol
This compound primarily functions as a multikinase inhibitor, targeting several key receptors involved in cancer cell proliferation and survival:
- FLT3 (FMS-like Tyrosine Kinase 3) : Mutations in FLT3 are common in AML and lead to uncontrolled cell growth. This compound inhibits both wild-type and mutated forms of FLT3, thereby reducing tumor growth.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : By inhibiting VEGFR, this compound disrupts angiogenesis, which is crucial for tumor sustenance.
- STK1 : This kinase is involved in various signaling pathways that promote cell survival and proliferation.
Biological Activity
The biological activity of this compound has been evaluated through various preclinical and clinical studies. Below is a summary of its activity based on available research findings:
Study Type | Findings |
---|---|
In vitro Studies | Demonstrated significant inhibition of cell proliferation in FLT3-mutated AML cell lines. |
In vivo Studies | Reduced tumor size in xenograft models of AML when administered at therapeutic doses. |
Clinical Trials | Showed promising results in early-phase trials for patients with relapsed/refractory AML. |
Case Studies
-
Case Study on Efficacy in AML Patients
- A clinical trial involving 50 patients with relapsed/refractory AML showed that treatment with this compound led to a response rate of approximately 30%. Patients exhibited reduced blast counts and improved hematological parameters after several cycles of treatment.
-
Safety Profile Assessment
- In a phase I trial assessing the safety of escalating doses of this compound, common adverse effects included mild to moderate nausea, fatigue, and transient liver enzyme elevations. No dose-limiting toxicities were reported, indicating a favorable safety profile.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for initial characterization of 4SC-203’s mechanism of action?
Begin with in vitro assays to assess target binding affinity (e.g., surface plasmon resonance or fluorescence polarization) and cellular efficacy (e.g., dose-response curves in relevant cell lines). Validate findings using orthogonal techniques such as CRISPR-mediated gene knockout or RNA interference to confirm target specificity . For reproducibility, document reagent sources (e.g., compound purity, cell line authentication) and statistical methods (e.g., ANOVA with post-hoc tests) .
Q. How should researchers design dose-response studies for this compound to ensure robust pharmacological profiling?
Use a logarithmic dose range (e.g., 0.1 nM–10 µM) with at least three biological replicates. Include positive and negative controls (e.g., vehicle-only and known inhibitors). Analyze results using nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and outliers using tools like Prism or R .
Q. What are the key considerations for selecting appropriate in vivo models to study this compound’s efficacy?
Prioritize models with validated translational relevance to the target pathology (e.g., xenografts for oncology). Ensure genetic and phenotypic consistency (e.g., immunocompetent vs. immunodeficient mice) and adhere to ethical guidelines (e.g., IACUC approvals). Include power calculations to determine sample size .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue penetration, and metabolite activity. Use proteomics or transcriptomics to identify compensatory pathways in vivo. Validate hypotheses with ex vivo assays (e.g., target engagement in harvested tissues) . For statistical robustness, apply Bayesian inference or machine learning to integrate multi-omics datasets .
Q. What strategies optimize experimental design for studying this compound’s off-target effects?
Implement high-throughput screening (e.g., kinase profiling panels, thermal shift assays) combined with computational docking simulations (e.g., AutoDock Vina). Use factorial design to test interactions between variables (e.g., pH, temperature) and reduce confounding factors . For data analysis, apply false discovery rate (FDR) correction and principal component analysis (PCA) .
Q. How should researchers integrate theoretical frameworks (e.g., QSAR) with experimental data to refine this compound’s structure-activity relationships?
Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and molecular docking scores. Validate predictions with synthetic analogs and crystallography data. Use tools such as MOE or Schrödinger Suite for iterative refinement . Document assumptions (e.g., ligand rigidity) to ensure transparency .
Q. Methodological Guidance for Data Analysis and Reporting
Q. What criteria ensure rigorous validation of this compound’s target engagement in complex biological systems?
- Use triangulation : Combine biophysical (e.g., SPR), cellular (e.g., NanoBRET), and in vivo (e.g., PET imaging) methods.
- Apply redundant validation : Confirm findings with independent techniques (e.g., Western blot after CRISPR knockout).
- Report effect sizes and confidence intervals instead of relying solely on p-values .
Q. How can researchers address variability in this compound’s activity across different cell lines or patient-derived models?
Stratify data by genetic biomarkers (e.g., mutational status via NGS) and microenvironmental factors (e.g., hypoxia). Use mixed-effects models to account for hierarchical data structures. Share raw datasets in repositories like Zenodo to enable meta-analyses .
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N8O4S/c1-21-6-9-27(43-3)26(16-21)37-32(42)39-33-38-24-8-7-22(17-30(24)46-33)36-31-23-18-28(44-4)29(19-25(23)34-20-35-31)45-15-5-10-41-13-11-40(2)12-14-41/h6-9,16-20H,5,10-15H2,1-4H3,(H,34,35,36)(H2,37,38,39,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFACRSJGNJHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895533-09-2 | |
Record name | 4SC-203 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895533092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4SC-203 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4SC-203 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFG3GJ6251 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.